Bis{2-[(prop-2-en-1-yl)oxy]ethyl} ethenylphosphonate
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Overview
Description
Bis{2-[(prop-2-en-1-yl)oxy]ethyl} ethenylphosphonate: is a chemical compound known for its unique structure and properties It is composed of two 2-[(prop-2-en-1-yl)oxy]ethyl groups attached to an ethenylphosphonate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis{2-[(prop-2-en-1-yl)oxy]ethyl} ethenylphosphonate typically involves the reaction of ethenylphosphonic acid with 2-[(prop-2-en-1-yl)oxy]ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Bis{2-[(prop-2-en-1-yl)oxy]ethyl} ethenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the 2-[(prop-2-en-1-yl)oxy]ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as amines or thiols, can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
Chemistry: Bis{2-[(prop-2-en-1-yl)oxy]ethyl} ethenylphosphonate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.
Medicine: The compound’s potential as a drug candidate or a drug delivery agent is being explored. Its ability to interact with biological targets and pathways makes it a promising candidate for therapeutic applications.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and polymers. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of Bis{2-[(prop-2-en-1-yl)oxy]ethyl} ethenylphosphonate involves its interaction with molecular targets and pathways. The compound’s ethenylphosphonate core can interact with enzymes and receptors, modulating their activity. The 2-[(prop-2-en-1-yl)oxy]ethyl groups may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
Bis{2-[(prop-2-en-1-yl)oxy]ethyl} phosphonate: Similar structure but lacks the ethenyl group.
Bis{2-[(prop-2-en-1-yl)oxy]ethyl} methylphosphonate: Contains a methyl group instead of an ethenyl group.
Bis{2-[(prop-2-en-1-yl)oxy]ethyl} phenylphosphonate: Contains a phenyl group instead of an ethenyl group.
Uniqueness: Bis{2-[(prop-2-en-1-yl)oxy]ethyl} ethenylphosphonate is unique due to its ethenylphosphonate core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
62834-70-2 |
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Molecular Formula |
C12H21O5P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
3-[2-[ethenyl(2-prop-2-enoxyethoxy)phosphoryl]oxyethoxy]prop-1-ene |
InChI |
InChI=1S/C12H21O5P/c1-4-7-14-9-11-16-18(13,6-3)17-12-10-15-8-5-2/h4-6H,1-3,7-12H2 |
InChI Key |
AKELFINYVOZFTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOP(=O)(C=C)OCCOCC=C |
Origin of Product |
United States |
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